molecular formula C9H8FNO4 B8546606 2-(4-Fluoro-2-methyl-5-nitrophenyl)acetic acid

2-(4-Fluoro-2-methyl-5-nitrophenyl)acetic acid

Cat. No. B8546606
M. Wt: 213.16 g/mol
InChI Key: XLFDHRAKCFPSOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08188113B2

Procedure details

To stirring fuming HNO3 (90.00 wt %, 30.0 ml, 45 g, 643 mmol, 7.21 eq) at −15° C. was added 4-fluoro-2-methylphenylacetic acid (15.00 g, 89.2 mmol, 1.00 eq) in portions such that the internal temperature remained below −10° C. After completing the addition the reaction was stirred with warming to +5° C. over 15 min. The mixture was poured onto ice (400 g). Product separated as a slightly sticky solid which on manipulation with a spatula became powdery. The suspension was stirred vigorously until the ice had completely melted. While still very cold, the solids were collected by filtration, rinsed very well with H2O and dried on the filter to afford crude 2-(4-fluoro-2-methyl-5-nitrophenyl)acetic acid (18.43 g, 97% yield) as a pale yellow solid which was used as is in the next reaction. 1H NMR (400 MHz, acetone-d6): δ 8.06 (d, J=7.6 Hz, 1H), 7.36 (d, J=12.0 Hz), 3.84 (s, 2H), 2.44 (s, 3H)
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].[F:5][C:6]1[CH:11]=[CH:10][C:9]([CH2:12][C:13]([OH:15])=[O:14])=[C:8]([CH3:16])[CH:7]=1>>[F:5][C:6]1[C:11]([N+:1]([O-:4])=[O:2])=[CH:10][C:9]([CH2:12][C:13]([OH:15])=[O:14])=[C:8]([CH3:16])[CH:7]=1

Inputs

Step One
Name
Quantity
30 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
FC1=CC(=C(C=C1)CC(=O)O)C

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
remained below −10° C
ADDITION
Type
ADDITION
Details
the addition the reaction
TEMPERATURE
Type
TEMPERATURE
Details
with warming to +5° C. over 15 min
Duration
15 min
ADDITION
Type
ADDITION
Details
The mixture was poured onto ice (400 g)
CUSTOM
Type
CUSTOM
Details
Product separated as a slightly sticky solid which on manipulation with a spatula
STIRRING
Type
STIRRING
Details
The suspension was stirred vigorously until the ice
FILTRATION
Type
FILTRATION
Details
While still very cold, the solids were collected by filtration
WASH
Type
WASH
Details
rinsed very well with H2O
CUSTOM
Type
CUSTOM
Details
dried on the
FILTRATION
Type
FILTRATION
Details
filter

Outcomes

Product
Name
Type
product
Smiles
FC1=CC(=C(C=C1[N+](=O)[O-])CC(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 18.43 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.